

Practical Guide to Orthogonal Conjugation with Thiol-PEG4-alcohol

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Compound of Interest

Compound Name: Thiol-PEG4-alcohol

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Application Notes and Protocols

This document provides a detailed practical guide to performing orthogonal bioconjugation using the heterobifunctional linker, **Thiol-PEG4-alcohol**. This linker possesses a terminal thiol group and a terminal hydroxyl group, enabling sequential and specific conjugation of two different molecules. This capability is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

The primary thiol group allows for highly efficient and selective reaction with maleimide-functionalized molecules under mild physiological conditions. The terminal hydroxyl group, being less reactive, can be selectively activated in a subsequent step for conjugation to a second molecule, often via nucleophilic substitution with amine groups. This orthogonal approach ensures precise control over the final conjugate's composition and architecture.

Overview of Orthogonal Conjugation with Thiol-PEG4-alcohol

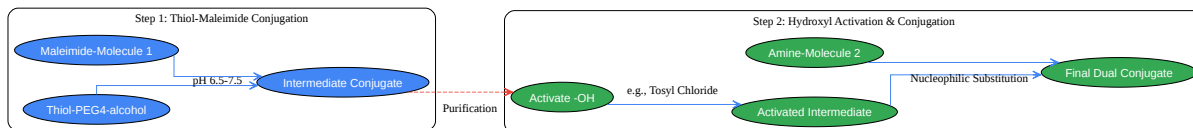
Orthogonal conjugation refers to the ability to perform two or more distinct chemical reactions on a single molecule, where each reaction proceeds with high selectivity and yield without

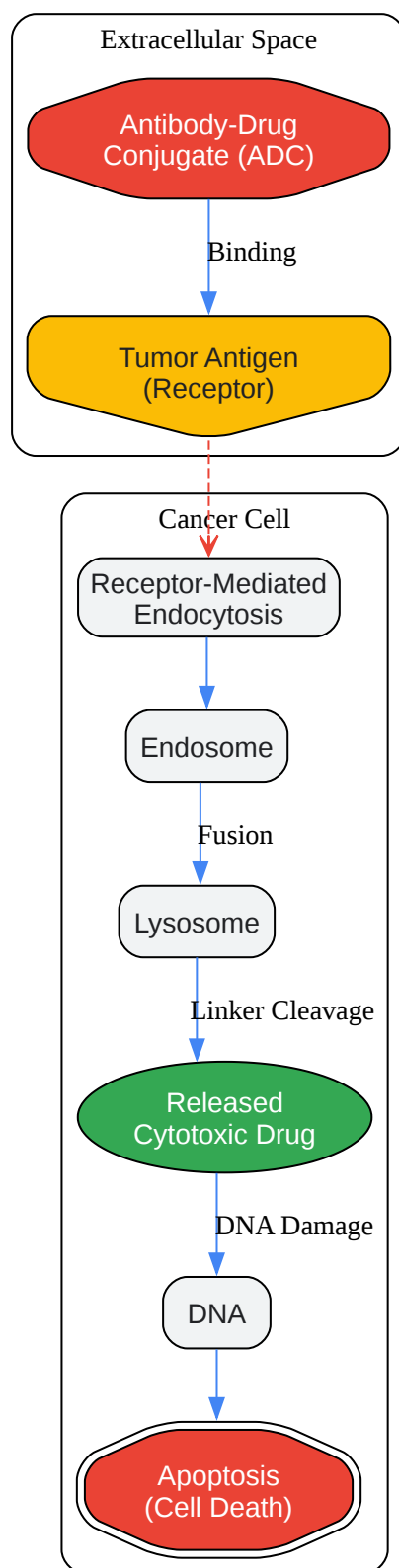
interfering with the others. **Thiol-PEG4-alcohol** is an ideal linker for such strategies due to the differential reactivity of its terminal functional groups.

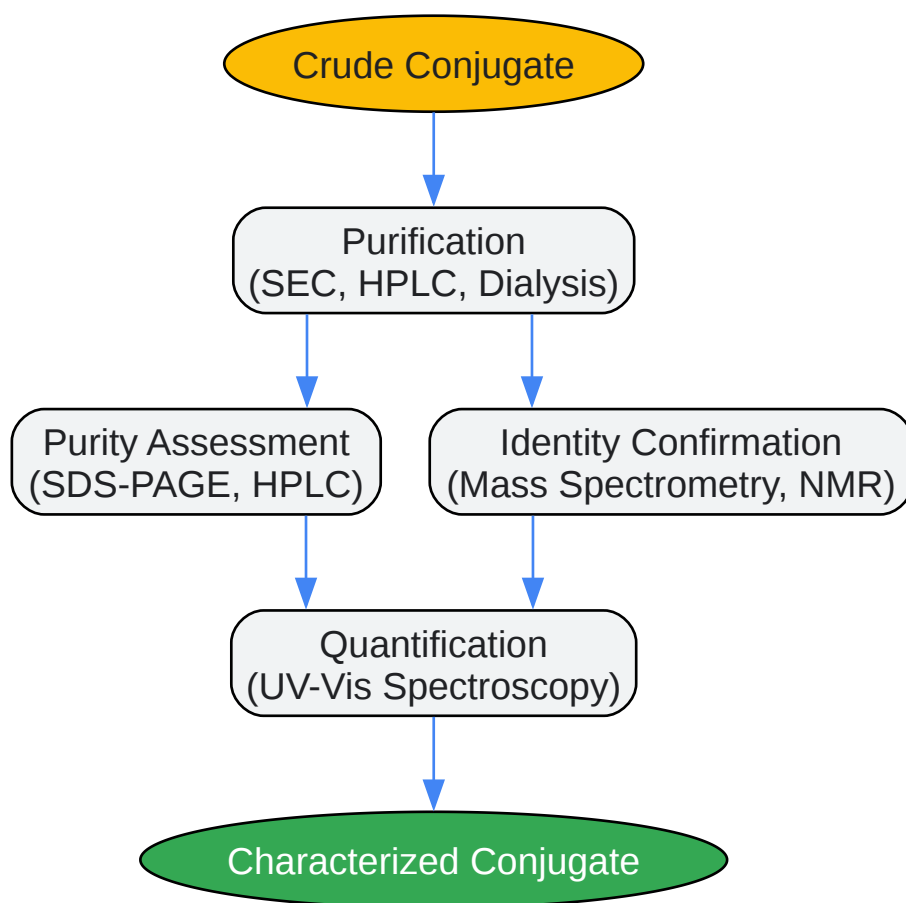
- Thiol Group (-SH): Readily reacts with maleimides, haloacetyls, and vinyl sulfones. It can also be used for attachment to gold surfaces.[\[1\]](#)
- Hydroxyl Group (-OH): Requires activation to become reactive towards nucleophiles like amines. Common activation methods include tosylation or conversion to an N-hydroxysuccinimide (NHS) ester.[\[2\]](#)[\[3\]](#)

This two-step approach allows for the sequential attachment of different functionalities, for instance, a targeting moiety and a therapeutic payload.

Logical Workflow for Orthogonal Conjugation







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